Octyl 2,4-dichloro-3-oxobutyrate

Description

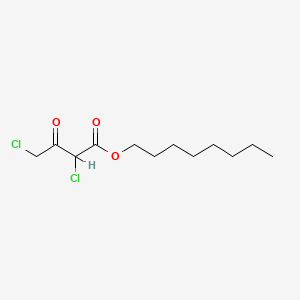

Octyl 2,4-dichloro-3-oxobutyrate is an ester derivative of butyric acid, functionalized with chlorine atoms at positions 2 and 4 and a ketone group at position 2. Its octyl ester moiety enhances lipophilicity, making it suitable for applications requiring solubility in non-polar matrices. For example, octylphenol derivatives (e.g., 4-octylphenol triethoxylate) highlight the role of octyl groups in modifying physicochemical properties .

Properties

CAS No. |

85153-49-7 |

|---|---|

Molecular Formula |

C12H20Cl2O3 |

Molecular Weight |

283.19 g/mol |

IUPAC Name |

octyl 2,4-dichloro-3-oxobutanoate |

InChI |

InChI=1S/C12H20Cl2O3/c1-2-3-4-5-6-7-8-17-12(16)11(14)10(15)9-13/h11H,2-9H2,1H3 |

InChI Key |

LQJAFKFQGKZOLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(C(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2,4-dichloro-3-oxobutyrate typically involves the esterification of 2,4-dichloro-3-oxobutanoic acid with octanol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the molar ratios of the reactants. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octyl 2,4-dichloro-3-oxobutyrate can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted butyrates.

Scientific Research Applications

Chemistry: Octyl 2,4-dichloro-3-oxobutyrate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems .

Industry: The compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants .

Mechanism of Action

The mechanism of action of Octyl 2,4-dichloro-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This leads to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Octyl 2,4-dichloro-3-oxobutyrate, the following structurally or functionally related compounds are analyzed:

Sodium Octyl Sulfate

- Structure : A sulfated octyl chain (C8H17OSO3Na).

- Properties : Acts as an anionic surfactant with high aqueous solubility due to its ionic head. In contrast, this compound’s ester and chlorine substituents render it more hydrophobic.

- Applications : Sodium octyl sulfate is used in chromatography for ion-pairing, enhancing retention of polar compounds (e.g., cysteine and cystine) . This compound’s applications are likely niche, such as intermediates in agrochemical synthesis.

Octachlorocyclopentene

- Structure : A fully chlorinated cyclopentene ring (C5Cl8).

- Properties : High thermal stability and persistence due to chlorine saturation. This compound, with fewer chlorines and an ester group, is less environmentally persistent but more reactive at the ketone site.

- Regulatory Status: Octachlorocyclopentene is monitored under EPA guidelines (CAS 706-78-5) due to toxicity concerns . No analogous regulatory data exists for this compound in the provided evidence.

4-Octylphenol Triethoxylate

- Structure: A phenolic core with an octyl chain and ethoxylate groups (C20H34O4).

- Properties: Nonionic surfactant with moderate biodegradability. This compound’s dichloro and ketone groups introduce electrophilic reactivity, absent in phenolic ethoxylates.

- Safety: 4-Octylphenol triethoxylate requires stringent handling (e.g., skin/eye rinsing protocols) due to irritancy . This compound’s hazards are undocumented in the evidence but may involve chlorine-related toxicity.

Research Findings and Limitations

- This compound’s environmental fate remains unstudied in the evidence .

- Safety Gaps: While 4-octylphenol triethoxylate’s safety protocols are well-defined, analogous guidelines for this compound require further investigation .

Biological Activity

Octyl 2,4-dichloro-3-oxobutyrate (CAS Number: 85153-49-7) is an organic compound classified as an ester, specifically derived from 2,4-dichloro-3-oxobutanoic acid. It possesses two chlorine atoms and a keto group, contributing to its reactivity and biological activity. This compound is primarily utilized in biological research to study enzyme interactions and metabolic pathways, providing insights into biochemical mechanisms.

- Molecular Formula : C₁₂H₂₀Cl₂O₃

- Molecular Weight : 283.19 g/mol

- Appearance : Colorless liquid

This compound functions by binding to specific enzymes or receptors, potentially inhibiting their activity and altering metabolic processes. This mechanism makes it a valuable tool for investigating the biochemical behavior of similar esters in biological systems. The compound's unique structure influences its solubility and reactivity compared to shorter-chain analogs.

Enzyme Interaction Studies

Research has demonstrated that this compound can inhibit various enzyme activities through competitive or non-competitive inhibition. For instance, studies have shown its potential to affect metabolic pathways by altering enzyme conformation or directly competing for active sites.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other esters derived from 2,4-dichloro-3-oxobutanoic acid:

| Compound Name | Structure Characteristics |

|---|---|

| 2,4-Dichloro-3-oxobutanoic acid methyl ester | Shorter alkyl chain (methyl) |

| 2,4-Dichloro-3-oxobutanoic acid ethyl ester | Shorter alkyl chain (ethyl) |

| 2,4-Dichloro-3-oxobutanoic acid propyl ester | Shorter alkyl chain (propyl) |

The longer octyl chain in this compound enhances its hydrophobicity and interaction with lipid membranes, which may influence its biological effects.

Antimicrobial Activity

A study focused on the antimicrobial properties of this compound revealed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using standard methods:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound may serve as a potential antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These results underscore the importance of dosage in determining the biological impact of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.